molecular formula C8H9NO3 B6253990 3-amino-4-hydroxy-2-methylbenzoic acid CAS No. 1785033-66-0

3-amino-4-hydroxy-2-methylbenzoic acid

Katalognummer: B6253990
CAS-Nummer: 1785033-66-0
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: GNNLLYYDPKHKBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-4-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-2-methylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for higher yields and environmental friendliness. The use of catalysts and controlled reaction conditions ensures efficient conversion and minimal waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-4-hydroxy-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-amino-4-hydroxy-2-methylbenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-amino-4-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-amino-4-hydroxy-2-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups, which provide distinct chemical reactivity and potential for diverse applications. Its specific functional group arrangement allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

1785033-66-0

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

3-amino-4-hydroxy-2-methylbenzoic acid

InChI

InChI=1S/C8H9NO3/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3,(H,11,12)

InChI-Schlüssel

GNNLLYYDPKHKBP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1N)O)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.